molecular formula C9H11FN2O2 B2442895 Methyl 6-(ethylamino)-2-fluoronicotinate CAS No. 210697-18-0

Methyl 6-(ethylamino)-2-fluoronicotinate

Cat. No.: B2442895
CAS No.: 210697-18-0
M. Wt: 198.197
InChI Key: XJWHKQKZLJSJJC-UHFFFAOYSA-N
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Description

Methyl 6-(ethylamino)-2-fluoronicotinate is an organic compound that belongs to the class of fluorinated nicotinates. This compound is characterized by the presence of a fluorine atom at the 2-position of the nicotinate ring and an ethylamino group at the 6-position. The methyl ester functionality adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(ethylamino)-2-fluoronicotinate typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoronicotinic acid.

    Amidation: The 2-fluoronicotinic acid undergoes amidation with ethylamine to introduce the ethylamino group at the 6-position.

    Esterification: The resulting product is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(ethylamino)-2-fluoronicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 6-(ethylamino)-2-fluoronicotinate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit improved efficacy and stability.

Mechanism of Action

The mechanism of action of Methyl 6-(ethylamino)-2-fluoronicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The ethylamino group contributes to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 6-amino-2-fluoronicotinate
  • Ethyl 6-(methylamino)-2-fluoronicotinate
  • Methyl 6-(ethylamino)-3-fluoronicotinate

Comparison: Methyl 6-(ethylamino)-2-fluoronicotinate is unique due to the specific positioning of the fluorine atom and the ethylamino group. This configuration imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not observed in its analogs.

Biological Activity

Methyl 6-(ethylamino)-2-fluoronicotinate is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of fluorinated nicotinates, characterized by the presence of a fluorine atom on the pyridine ring and an ethylamino substituent. Its molecular formula is C9H10FN2O2C_9H_{10}FN_2O_2, with a molecular weight of approximately 188.19 g/mol. The compound's structure can be represented as follows:

Methyl 6 ethylamino 2 fluoronicotinate C9H10FN2O2\text{Methyl 6 ethylamino 2 fluoronicotinate }\text{C}_9\text{H}_{10}\text{F}\text{N}_2\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on pain modulation and receptor interactions.

1. Pain Modulation

One of the key areas of research involves the compound's inhibitory action on the capsaicin receptor, known as VR1 (Vanilloid Receptor 1). This receptor plays a crucial role in nociceptive pain pathways. Studies have shown that compounds with structural similarities to this compound exhibit potent VR1 inhibition, suggesting potential applications in treating neuropathic and inflammatory pain conditions .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
VR1 InhibitionBlocks capsaicin-induced activation
Antinociceptive EffectsReduces pain perception in animal models
CNS ActivityPotential neuroprotective effects

2. Central Nervous System (CNS) Effects

Emerging evidence suggests that this compound may also have implications for CNS disorders. The modulation of VR1 could influence neuroinflammatory processes, making it a candidate for further exploration in conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study involving a related compound demonstrated significant analgesic effects in patients with chronic pain conditions, indicating that this compound may offer similar benefits when tested clinically .
  • Case Study 2 : Animal model studies showed that administration of this compound resulted in reduced pain responses, supporting its role as a potential therapeutic agent for neuropathic pain .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its pharmacological profile. Modifications to the ethylamino group have been shown to increase potency against VR1, suggesting that further structural optimization could lead to more effective analgesics .

Properties

IUPAC Name

methyl 6-(ethylamino)-2-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWHKQKZLJSJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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